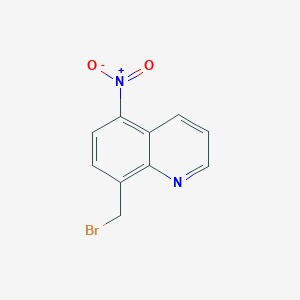

8-(Bromomethyl)-5-nitroquinoline

Beschreibung

The journey into the chemical identity of 8-(bromomethyl)-5-nitroquinoline begins with an appreciation of its parent structure, the quinoline (B57606) moiety.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(bromomethyl)-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKZXAOBUMEYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522384 | |

| Record name | 8-(Bromomethyl)-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89159-94-4 | |

| Record name | 8-(Bromomethyl)-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Bromomethyl 5 Nitroquinoline and Analogous Nitro Brominated Quinoline Systems

Foundational Synthetic Routes to the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system can be achieved through a variety of synthetic routes, ranging from century-old classical name reactions to modern catalytic methods.

Classical Annulation Reactions (e.g., Friedländer, Knorr, Skraup)

Several classical methods for quinoline synthesis, discovered in the late 19th century, remain highly relevant in organic synthesis. iipseries.org

The Friedländer synthesis , first reported in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. jk-sci.comwikipedia.org This reaction can be catalyzed by acids (e.g., acetic acid, hydrochloric acid, sulfuric acid) or bases (e.g., sodium hydroxide (B78521), pyridine) and is valued for its operational simplicity and the ready availability of starting materials. jk-sci.comwikipedia.org The reaction typically proceeds under reflux conditions in solvents like ethanol (B145695) or methanol. jk-sci.com A variety of Lewis acids have also been shown to be effective catalysts. wikipedia.org For instance, In(OTf)₃ has been identified as a highly effective catalyst for promoting the selective formation of the Friedländer product in reactions between 2-aminobenzophenone (B122507) and ethyl acetoacetate (B1235776) under solvent-free conditions, affording quinolines in high yields (75–92%). rsc.org

The Knorr quinoline synthesis , established in 1886, converts β-ketoanilides into 2-hydroxyquinolines (quinolones) using strong acids like sulfuric acid for dehydration and cyclization. iipseries.orgsynarchive.com The reaction is a type of electrophilic aromatic substitution. wikipedia.org Depending on the reaction conditions, the formation of 4-hydroxyquinolines can be a competing reaction. wikipedia.org For example, the use of a large excess of polyphosphoric acid (PPA) favors the formation of 2-hydroxyquinolines, while smaller amounts can lead to 4-hydroxyquinolines. wikipedia.org

The Skraup synthesis , discovered by Zdenko Hans Skraup in 1880, is a widely used method to produce quinolines from the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.orgnumberanalytics.com The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.comnumberanalytics.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.comnumberanalytics.com Ferrous sulfate (B86663) is often used to moderate the otherwise vigorous reaction. wikipedia.org This method is particularly useful for synthesizing quinolines with substituents on the benzene (B151609) ring, as the substitution pattern of the resulting quinoline is determined by the starting aniline. pharmaguideline.com For instance, meta-substituted anilines can yield a mixture of 5- and 7-substituted quinolines. researchgate.net

Table 1: Overview of Classical Quinoline Syntheses

| Synthesis | Reactants | Reagents/Conditions | Products |

|---|---|---|---|

| Friedländer | 2-Aminoaryl aldehyde/ketone + Carbonyl compound with α-methylene group | Acid or base catalysis (e.g., NaOH, H₂SO₄), Lewis acids (e.g., In(OTf)₃), reflux | Substituted quinolines |

| Knorr | β-Ketoanilide | Strong acid (e.g., H₂SO₄, PPA), heat | 2-Hydroxyquinolines |

| Skraup | Aniline + Glycerol | H₂SO₄, oxidizing agent (e.g., nitrobenzene), FeSO₄ (moderator) | Quinolines |

Contemporary C-H Activation and Direct Functionalization Approaches

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of quinolines. rsc.orgnih.gov These methods allow for the direct formation of C-C and C-heteroatom bonds, often with high regioselectivity, bypassing the need for pre-functionalized starting materials. nih.gov

Various transition metals, including palladium, rhodium, ruthenium, cobalt, and copper, have been employed in these transformations. nih.govnih.gov For example, rhodium catalysts have been used for the ortho-C–H bond activation of anilines in their reaction with alkynyl esters to produce quinoline carboxylates. mdpi.com Cobalt-catalyzed C-H activation has been utilized in the one-pot synthesis of substituted quinolines from anilines, ketones, and paraformaldehyde. nih.gov

The functionalization of the quinoline ring itself via C-H activation is also a significant area of research. While the C2 position is often readily functionalized due to the directing effect of the nitrogen atom, recent advancements have enabled the selective functionalization of other positions. nih.gov For instance, cobalt(III)-catalyzed C-8 olefination and oxyarylation of quinoline-N-oxides have been developed. rsc.org Similarly, rhodium(III) catalysis has enabled the C-8 allylation and alkylation of quinoline N-oxides. rsc.org

Oxidative Annulation Strategies for Quinoline Construction

Oxidative annulation represents another modern approach to quinoline synthesis, characterized by its efficiency and often mild reaction conditions. researchgate.netmdpi.com These strategies frequently involve C-H bond activation and can be catalyzed by transition metals or be metal-free. researchgate.netmdpi.com

Copper-catalyzed oxidative annulation reactions have been developed for the synthesis of various quinoline derivatives. mdpi.com For instance, a copper(I)-catalyzed [4 + 1 + 1] annulation using ammonium (B1175870) salts and anthranils provides access to 2,3-diaroylquinolines with molecular oxygen as the terminal oxidant. mdpi.com Another example is the copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines for the synthesis of 2-trifluoromethylquinolines. nih.gov Palladium catalysis has also been employed in oxidative cyclization reactions, such as the synthesis of quinolines from aryl allyl alcohols and anilines. researchgate.net

Metal-free oxidative annulation methods are also gaining prominence. These can involve the use of an acid promoter, like CH₃SO₃H, to synthesize 4-arylquinolines from anilines, acetophenones, and DMSO, with DMSO serving as a one-carbon source under air. researchgate.netmdpi.com

Regioselective Introduction of the Nitro Group on the Quinoline Framework

The introduction of a nitro group onto the quinoline ring is a key step in the synthesis of 5-nitroquinoline (B147367) derivatives. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the quinoline core.

Nitration Protocols for Benzo-Fused Heterocycles

The nitration of quinoline, a benzo-fused heterocycle, typically occurs on the benzene ring rather than the more electron-deficient pyridine (B92270) ring. quimicaorganica.org Under standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, electrophilic attack is favored at the 5- and 8-positions. quimicaorganica.orgimperial.ac.uk This is because the cationic intermediate formed upon attack at these positions is more stable. quimicaorganica.orgimperial.ac.uk In acidic media, the quinoline nitrogen is protonated, further deactivating the pyridine ring towards electrophilic substitution. stackexchange.com

Recent developments have explored alternative nitration methods. For instance, a practical method for the meta-nitration of quinolines has been developed using a dearomatization-rearomatization strategy with tert-butyl nitrite (B80452) (TBN) as a radical NO₂ source. acs.orgnih.govacs.org Another approach involves the visible-light-photocatalyzed C5-nitration of 8-aminoquinoline (B160924) amides using Cu(NO₃)₂·3H₂O as the nitro source. mdpi.com

Influence of Substituents on Nitration Positionality in Quinoline Systems

The presence of substituents on the quinoline ring significantly influences the regioselectivity of nitration. Electron-donating groups (EDGs) activate the ring towards electrophilic substitution and direct the incoming nitro group, while electron-withdrawing groups (EWGs) have a deactivating effect. libretexts.org

For example, the nitration of 8-hydroxyquinoline (B1678124) with dilute nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl The hydroxyl group, being a strong activating group, directs the nitro groups to the ortho and para positions (C7 and C5, respectively). Similarly, the nitration of 8-methoxyquinoline (B1362559) has been reported to yield 5-nitro-8-methoxyquinoline. researchgate.net

In the case of methylquinolines, the position of the methyl group dictates the nitration outcome. For instance, a study on the nitration of a mixture of 5- and 7-methylquinoline (B44030) with fuming nitric acid and sulfuric acid resulted in the selective formation of 7-methyl-8-nitroquinoline (B1293703) in excellent yield. brieflands.com This suggests that the 8-position of 7-methylquinoline is highly activated towards nitration. brieflands.com Conversely, the nitration of 8-methylquinoline (B175542) would be expected to direct the nitro group to the 5-position.

The final step towards the synthesis of 8-(bromomethyl)-5-nitroquinoline would involve the bromination of the methyl group of 8-methyl-5-nitroquinoline. This is typically achieved through a free-radical substitution reaction using a reagent like N-bromosuccinimide (NBS) with a radical initiator. The presence of the nitro group on the ring should not significantly interfere with this side-chain halogenation. The bromination of various 8-substituted quinolines has been investigated, providing a basis for this transformation. researchgate.netacgpubs.orgresearchgate.net

Site-Selective Bromination for Methyl-Substituted Quinolines

The introduction of a bromine atom at a specific position on the methyl group of a quinoline ring is a critical transformation. The reactivity of the quinoline nucleus and its substituents dictates the outcome of the bromination reaction.

Bromination of Alkyl Groups Adjacent to the Quinoline Nucleus

The bromination of alkyl groups, particularly methyl groups, attached to the quinoline nucleus is a common strategy to introduce a reactive handle for further functionalization. This process typically involves radical substitution, where a bromine radical selectively abstracts a hydrogen atom from the alkyl group, followed by reaction with a bromine source. The position of the alkyl group on the quinoline ring and the presence of other substituents can influence the ease and selectivity of this reaction. For instance, the bromination of 4-methylquinoline (B147181) (lepidine) can be achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux conditions to yield 4-(bromomethyl)quinoline. prepchem.com

Reagent Selection and Reaction Conditions for Bromomethyl Formation

The choice of brominating agent and reaction conditions is paramount for the successful and selective formation of the bromomethyl group.

Common Brominating Agents:

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the allylic and benzylic bromination of alkyl groups. It is often used in conjunction with a radical initiator, such as benzoyl peroxide or AIBN, and a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile (B52724) (CH₃CN). prepchem.comacgpubs.org The reaction is typically carried out under reflux or with photochemical initiation.

Molecular Bromine (Br₂): While elemental bromine can be used, it is often less selective and can lead to the bromination of the aromatic ring, especially in the presence of Lewis acids or under polar conditions. researchgate.netresearchgate.net However, under specific conditions, such as in non-polar solvents and in the dark, it can be employed for side-chain bromination. researchgate.netresearchgate.net

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is another effective source of bromine for radical bromination and can sometimes offer advantages in terms of handling and selectivity. google.com

Reaction Conditions:

The formation of the desired bromomethyl product is highly dependent on the reaction parameters.

| Reagent | Solvent | Conditions | Product | Reference |

| N-Bromosuccinimide (NBS) | Carbon tetrachloride | Reflux, 30 min | 4-(Bromomethyl)quinoline | prepchem.com |

| Bromine (Br₂) | Acetonitrile/Dichloromethane | 0 °C - 24 °C, 1-4 days | Bromo-substituted quinolines | researchgate.net |

| Bromine (Br₂) | Carbon tetrachloride | 24 °C | Bromo-substituted quinolines | researchgate.net |

The reaction temperature, solvent polarity, and the presence or absence of light and radical initiators all play a crucial role in directing the reaction towards the desired bromomethyl derivative and minimizing side reactions.

Multistep Synthetic Sequences for this compound

The synthesis of this compound typically involves a multistep approach, starting from a suitable quinoline precursor. This allows for the sequential and controlled introduction of the nitro and bromomethyl groups.

Precursor Synthesis and Sequential Transformations

A common strategy begins with the nitration of a quinoline derivative, followed by the introduction of the methyl group and subsequent bromination. Alternatively, a methyl-substituted quinoline can be first synthesized, followed by nitration and then bromination.

The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. google.com The separation of these isomers can be challenging. Therefore, a more controlled approach often involves starting with a pre-functionalized quinoline. For instance, 8-hydroxyquinoline can be methylated to 8-methoxyquinoline, which can then be nitrated to 5-nitro-8-methoxyquinoline. researchgate.net Subsequent demethylation and conversion of the hydroxyl group to a methyl group, followed by bromination, would be a plausible, albeit lengthy, route.

A more direct approach involves the nitration of a suitable bromoquinoline. For example, the direct nitration of 6,8-dibromoquinoline (B11842131) has been shown to yield the corresponding 5-nitro derivative. nih.gov This highlights the feasibility of introducing the nitro group onto a pre-brominated quinoline ring.

The synthesis of 5-bromo-8-nitroisoquinoline, a related system, has been achieved by the bromination of isoquinoline (B145761) followed by nitration without isolation of the intermediate. google.com This suggests that a similar one-pot or sequential addition approach could potentially be developed for the quinoline series.

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of each reaction step.

Key Optimization Parameters:

Nitration: The ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time are critical for controlling the regioselectivity and minimizing the formation of dinitro byproducts. google.com For the nitration of quinoline, running the reaction at 95°C to 100°C for 1 to 2 hours with about 1.5 equivalents of nitric acid has been found to maximize the yields of both 5-nitroquinoline and 8-nitroquinoline. google.com

Bromination: As discussed in section 2.3.2, the choice of brominating agent and conditions is crucial. For the side-chain bromination of a methyl group on a nitro-substituted quinoline, the deactivating effect of the nitro group on the ring can help to favor the desired benzylic bromination over aromatic substitution. However, the conditions must be carefully controlled to avoid decomposition of the starting material.

Purification: Chromatographic techniques, such as column chromatography, are often necessary to separate the desired product from unreacted starting materials, regioisomers, and other byproducts. researchgate.net Recrystallization can also be an effective method for obtaining a highly pure product. google.com

The optimization process often involves a systematic variation of reaction parameters and a thorough analysis of the product mixture at each stage, for instance by using techniques like HPLC or NMR spectroscopy. google.com

Reactivity and Mechanistic Investigations of 8 Bromomethyl 5 Nitroquinoline

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group attached to the quinoline (B57606) ring at the 8-position is a primary site for nucleophilic attack. This reactivity is analogous to that of benzylic halides, where the bromine atom is readily displaced by a wide range of nucleophiles. These reactions are fundamental in creating diverse derivatives with new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

Reaction with Various Nucleophiles (e.g., Amines, Hydroxides)

The electrophilic carbon of the bromomethyl group readily reacts with various nucleophiles. For instance, amines, both primary and secondary, can displace the bromide ion to form the corresponding 8-(aminomethyl)-5-nitroquinoline derivatives. Similarly, reaction with hydroxide (B78521) ions or alkoxides leads to the formation of alcohols or ethers, respectively. These substitutions typically proceed via an SN2 mechanism, although SN1 pathways can be involved under certain conditions, particularly with weaker nucleophiles or in polar, protic solvents that can stabilize a potential carbocation intermediate.

Formation of C-N, C-O, and C-S Bonded Derivatives

The versatility of the bromomethyl group allows for the synthesis of a wide array of derivatives through the formation of new covalent bonds.

C-N Bond Formation: The reaction with ammonia, primary and secondary amines, and other nitrogen-containing nucleophiles like azides and anilines yields a variety of nitrogen-based compounds. These reactions are crucial for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules.

C-O Bond Formation: The displacement of the bromine by oxygen nucleophiles, such as water, hydroxides, alkoxides, and carboxylates, results in the formation of alcohols, ethers, and esters. For example, hydrolysis yields 8-(hydroxymethyl)-5-nitroquinoline, while reaction with sodium methoxide (B1231860) produces 8-(methoxymethyl)-5-nitroquinoline.

C-S Bond Formation: Thiolates and other sulfur-containing nucleophiles react with 8-(bromomethyl)-5-nitroquinoline to form thioethers and other sulfur-containing derivatives. These C-S bond-forming reactions are significant for the synthesis of compounds with potential applications in materials science and medicinal chemistry.

Transformations Involving the Nitro Group

The nitro group at the 5-position of the quinoline ring is a key functional group that can undergo several important transformations. Its strong electron-withdrawing nature also influences the reactivity of the entire quinoline system.

Reductive Methodologies for Nitro to Amino Conversion

The reduction of the nitro group to an amino group is a synthetically valuable transformation, as it converts a strongly deactivating group into a strongly activating one. masterorganicchemistry.com This conversion opens up new avenues for further functionalization of the quinoline ring. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. masterorganicchemistry.comresearchgate.net

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.com It is a clean and efficient method, though it may also reduce other susceptible functional groups.

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective for this reduction. masterorganicchemistry.com

Tin(II) Chloride: Stannous chloride (SnCl₂) is a milder reducing agent that can be used under less acidic conditions and is known for its chemoselectivity towards the nitro group. youtube.com

The resulting 5-amino-8-(bromomethyl)quinoline is a valuable intermediate for the synthesis of more complex heterocyclic systems.

Reactions Exploiting the Electron-Withdrawing Nature of the Nitro Group

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.org This effect is most pronounced at the positions ortho and para to the nitro group. In the case of 5-nitroquinoline (B147367), the positions C6 and C8 are activated towards nucleophilic attack. This electronic influence is a critical factor in directing the course of various reactions on the quinoline ring.

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoline Ring System

The quinoline ring system in this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group at the 5-position deactivates the quinoline ring towards electrophilic attack. masterorganicchemistry.com Electrophilic substitution, if it occurs, is directed to the positions that are least deactivated. In the quinoline system, the benzenoid ring is generally more reactive towards electrophiles than the pyridinoid ring. However, the strong deactivating effect of the nitro group makes further electrophilic substitution challenging.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group makes the quinoline ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.orglibretexts.org Nucleophiles can attack the ring, particularly at the positions ortho and para to the nitro group. chemistrysteps.comlibretexts.org For 5-nitroquinoline derivatives, nucleophilic substitution of a hydrogen atom has been observed at the C6 position. researchgate.net The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comwikipedia.org The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group.

Interactive Data Table: Reactivity of this compound

| Functional Group | Type of Reaction | Reagents/Conditions | Products |

| Bromomethyl | Nucleophilic Substitution | Amines (RNH₂), Hydroxides (OH⁻), Thiolates (RS⁻) | C-N, C-O, C-S bonded derivatives |

| Nitro | Reduction | H₂/Pd/C, Fe/HCl, SnCl₂ | Amino group |

| Quinoline Ring | Nucleophilic Aromatic Substitution | Strong nucleophiles | Substituted quinoline derivatives |

| Quinoline Ring | Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃) | Generally disfavored due to deactivation by the nitro group |

Transition-Metal-Catalyzed Coupling Reactions Utilizing the Bromine Atom

The bromine atom of the bromomethyl group in this compound is a key site for synthetic transformations, particularly through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org While direct examples involving this compound are not extensively documented in readily available literature, the principles of the Sonogashira coupling can be applied. The reaction is generally carried out under mild conditions, which is advantageous for complex molecules. wikipedia.org The catalytic cycle is understood to involve the oxidative addition of the halide to the palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has become a cornerstone for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.orgnumberanalytics.com This reaction is favored for its milder conditions and often higher yields compared to traditional C-N bond-forming methods. ias.ac.in The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide array of amines, including primary and secondary amines, with various aryl halides. wikipedia.orgnumberanalytics.com The reaction is sensitive to the choice of palladium catalyst and ligand, which must be optimized based on the specific substrates. ias.ac.in The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination of the resulting aryl amine. wikipedia.org

A summary of representative conditions for these cross-coupling reactions is presented in the table below.

| Reaction | Catalyst System | Base | Solvent | General Conditions |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N, i-Pr₂NH) | THF, Toluene | Anhydrous, anaerobic |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Ligand | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Inert atmosphere |

This table presents generalized conditions for Sonogashira and Buchwald-Hartwig reactions and may require optimization for this compound.

The success of transition-metal-catalyzed coupling reactions is highly dependent on the catalyst and the associated ligands. mdpi.com For reactions like the Buchwald-Hartwig amination, the development of specialized phosphine (B1218219) ligands has been critical. ias.ac.in

Catalyst and Ligand Systems in Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Significance |

| Pd(OAc)₂ | Johnphos, Tri-tert-butylphosphine (TTBP) | Electron-rich and sterically demanding ligands that facilitate the coupling of a wide range of amines. ias.ac.in |

| Pd(acac)₂ | BrettPhos, XPhos | BrettPhos has shown high efficacy in the amination of nitroarenes. rhhz.net |

The choice of ligand is crucial as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. wikipedia.orgias.ac.in For instance, bidentate phosphine ligands like BINAP and DPPF were early developments that improved the efficiency of coupling primary amines. wikipedia.org More recently, sterically hindered and electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., Johnphos, XPhos, BrettPhos), have significantly expanded the scope and utility of the reaction, enabling couplings with challenging substrates and under milder conditions. ias.ac.inrhhz.net These ligands are designed to promote the crucial steps of oxidative addition and reductive elimination in the catalytic cycle. libretexts.org

In the context of Sonogashira couplings, while palladium is the most common catalyst, research has also explored the use of nickel and gold catalysts. wikipedia.orgnih.gov The development of N-heterocyclic carbene (NHC) ligands has also provided new avenues for improving the efficiency of Sonogashira reactions. organic-chemistry.org

Computational and Theoretical Approaches in the Study of 8 Bromomethyl 5 Nitroquinoline and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for predicting the geometric and electronic properties of molecules like 8-(bromomethyl)-5-nitroquinoline. DFT calculations can determine optimized molecular geometries, electronic energies, and the distribution of electron density, which are fundamental to understanding a molecule's stability and reactivity. rsc.org

Research on related quinoline (B57606) derivatives demonstrates that DFT is used to calculate a variety of quantum-molecular descriptors. arabjchem.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and its tendency to undergo electronic transitions. uantwerpen.be For instance, studies on other nitroquinoline derivatives have used DFT to analyze how substituents alter the electronic properties and reactivity of the quinoline core. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) surfaces. These surfaces map the electrostatic potential onto the electron density, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. arabjchem.org For this compound, the nitro group (-NO2) is strongly electron-withdrawing, creating a significant electrophilic site, while the lone pair on the quinoline nitrogen atom represents a nucleophilic center. nih.gov These calculations are crucial for predicting how the molecule will interact with other reagents. nih.gov Properties such as chemical potential, hardness, softness, and the electrophilicity index can also be derived from DFT calculations, offering quantitative measures of reactivity. nih.gov

Table 1: Key Electronic Properties of Quinoline Derivatives Calculated by DFT This table is illustrative and compiles data from various quinoline derivative studies to show the types of parameters calculated via DFT.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Source |

| 8-Hydroxy-5-nitroquinoline (8H5NQ) | -6.9 | -2.8 | 4.1 | 4.139 | uantwerpen.be |

| 5-Chloro-8-hydroxyquinoline (5CL8HQ) | -6.4 | -1.7 | 4.7 | 2.187 | uantwerpen.be |

| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | - | - | 2.75 | - | nih.gov |

| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | - | - | 2.50 | - | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions. nih.gov For a molecule like this compound, MD is essential for understanding how it might bind to a biological target or interact with solvent molecules. nih.gov

In the context of drug design involving quinoline scaffolds, MD simulations are used to assess the stability of a ligand-protein complex. nih.gov After an initial docking pose is predicted, an MD simulation can reveal whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes and potentially dissociates. mdpi.com Key analyses from MD trajectories include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein or ligand. mdpi.com

MD simulations also provide detailed information on intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for binding affinity. nih.gov For example, simulations of quinoline derivatives interacting with water can reveal how the molecule is solvated, with radial distribution functions (RDFs) indicating the probability of finding water molecules at a certain distance from specific atoms on the quinoline. arabjchem.org This is particularly relevant for understanding the solubility and bioavailability of a compound. The binding free energy between a ligand and its target can also be calculated from MD simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a quantitative estimate of binding affinity. acs.org

Table 2: Insights from Molecular Dynamics (MD) Simulations of Quinoline Derivatives This table summarizes the applications and findings from MD studies on various quinoline systems.

| System Studied | Simulation Goal | Key Findings | Metrics Used | Source |

| Quinoline derivatives with Protease Enzyme | Assess binding stability | Complex was stable; strong hydrogen bonding observed with key residues. | RMSD, RMSF, SASA, Binding Free Energy | nih.gov |

| Quinoline-3-carboxamide with DDR Kinases | Investigate protein-ligand stability and conformational changes | Protein-ligand complexes were stable; ligand showed conformational interconversion due to bond rotation. | RMSD, Secondary Structure Analysis | mdpi.com |

| Dihydroxyl-quinolines with Acetylcholinesterase | Identify potential inhibitors and binding mechanism | Identified dq1368 as a promising candidate through stable binding and favorable interaction energies. | Binding Energies (MMPBSA), RMSD | nih.gov |

| Quinoline derivatives in water | Analyze solvation and interactions with water | Modifications with OH, methyl, and chlorine groups improved interactions with water. | Radial Distribution Functions (RDFs), Interaction Energy | arabjchem.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Quinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. walisongo.ac.id By identifying key structural, physicochemical, or electronic properties (known as descriptors) that correlate with activity, QSAR models can be used to predict the potency of new, untested compounds. mdpi.com This approach is widely used in drug discovery to prioritize synthetic efforts and design more effective molecules. nih.gov

For quinoline scaffolds, numerous QSAR studies have been conducted to model a wide range of biological activities, including antimalarial, anticancer, and anti-HIV effects. mdpi.comresearchgate.netumn.edu The process involves compiling a dataset of quinoline derivatives with known activities, calculating various molecular descriptors for each compound, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build the predictive model. nih.govnih.gov Descriptors can range from simple properties like molecular weight and logP to more complex quantum chemical parameters calculated with DFT, such as HOMO/LUMO energies and atomic charges. walisongo.ac.idnih.gov

The validity and predictive power of a QSAR model are assessed using rigorous statistical metrics. mdpi.com For example, a recent QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis yielded a model with a high correlation coefficient (R² = 0.83), indicating a good fit to the data. nih.gov The model suggested that van der Waals volume, electron density, and electronegativity were pivotal for the anti-TB activity. nih.gov Such models provide valuable insights into the structure-activity relationship, guiding the design of new derivatives with enhanced biological functions. nih.gov

Table 3: Examples of QSAR Models for Quinoline-Based Scaffolds This table showcases the application of QSAR in predicting the biological activity of various quinoline derivatives.

| Biological Activity | Model Type | Key Descriptors | Statistical Validation | Source |

| Anti-P. falciparum | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) | Steric, electrostatic, hydrophobic fields | r²test > 0.84 | mdpi.com |

| Anti-TB | QSAR | Van der Waals volume, electron density, electronegativity | R² = 0.83 | nih.gov |

| Androgen Receptor Antagonism | 2D-MLR, 3D-CoMFA, CoMSIA | Steric and electrostatic fields | Good predictive ability (specific values not detailed in abstract) | nih.gov |

| Antimalarial | 2D-QSAR | Dipole moment, atomic net charge, ELUMO, EHOMO, logP, etc. | Not specified in abstract | walisongo.ac.id |

In Silico Mechanistic Elucidation of Reaction Pathways

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, offering insights that are often inaccessible through experimental methods alone. For quinoline and its derivatives, in silico studies can map out the entire reaction coordinate, identify transition states, and calculate activation energies, thereby elucidating the most probable reaction pathway. nih.gov

DFT calculations are central to these mechanistic studies. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. A key example is the computational analysis of the reaction between the hydroxyl radical (*OH) and the quinoline ring. nih.gov In this study, DFT calculations revealed that the *OH radical attack at most carbon positions (C3 through C8) is nearly barrierless, proceeding through exothermic formation of intermediate complexes. nih.gov However, the attack at the C2 position was found to have a significant activation energy barrier, making it a less favorable reaction pathway. nih.gov

Such studies are critical for understanding the degradation pathways of quinoline-based compounds in biological or environmental systems. They can also be used to rationalize observed product distributions in synthetic reactions and to predict the outcome of new, untested reactions. For a molecule like this compound, computational elucidation could predict the reactivity of the bromomethyl group in nucleophilic substitution reactions or the influence of the nitro group on electrophilic aromatic substitution, guiding synthetic chemists in choosing appropriate reaction conditions.

Table 4: Example of a Computationally Elucidated Reaction Pathway: Hydroxyl Radical Attack on Quinoline This table simplifies the findings from a DFT study on quinoline's reaction mechanism to illustrate the process.

| Reaction Step | Description | Computational Finding | Significance | Source |

| 1. Initial Interaction | *OH radical approaches the quinoline ring. | Formation of exothermic pi-complexes/H-bonded complexes. | The reaction is energetically favorable from the start. | nih.gov |

| 2. Transition State | The system passes through the highest energy point on the way to the adduct. | Activation energy for attack at C5 is <1.3 kcal/mol (gas phase). | The reaction at this position is very fast and nearly barrierless. | nih.gov |

| 3. Transition State (Alternative) | The *OH radical attacks the C2 position. | Activation energy is 8.6 kcal/mol (gas phase) and 5.1 kcal/mol (in solution). | Attack at C2 is significantly less favorable than at other positions. | nih.gov |

| 4. Product Formation | A stable OH-adduct is formed. | The formation of the adduct is an exothermic process. | The reaction leads to a stable hydroxylated quinoline product. | nih.gov |

Spectroscopic Property Prediction for Compound Characterization

The definitive characterization of a newly synthesized compound like this compound relies on spectroscopic techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. Computational methods, particularly DFT and its time-dependent extension (TD-DFT), can accurately predict these spectra from first principles. researchgate.netnih.gov This predictive capability is invaluable for confirming experimental results and assigning spectral features to specific molecular vibrations or electronic transitions. nih.gov

DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of the synthesized compound. Potential energy distribution (PED) analysis can then be used to assign each calculated vibrational mode to specific stretching, bending, or torsional motions of the atoms. arabjchem.org

Similarly, TD-DFT is used to predict electronic absorption spectra (UV-Vis). rsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. nih.gov Studies on various quinoline derivatives have shown a good correlation between TD-DFT predicted spectra and experimental findings, helping to understand the nature of the electronic transitions, such as π→π* or n→π* transitions. nih.govnih.gov This computational support is crucial for the unambiguous structural elucidation and characterization of novel quinoline derivatives.

Table 5: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Quinoline Derivative This table is illustrative, based on data for related quinoline derivatives, to show the synergy between computational and experimental spectroscopy.

| Spectroscopic Technique | Property | Experimental Value | Calculated Value (Method) | Source |

| UV-Vis | λmax | 313 nm | - (TD-DFT used for prediction) | nih.gov |

| UV-Vis | λmax | 365 nm | - (TD-DFT used for prediction) | nih.gov |

| UV-Vis | Absorption Peak | 333 nm | π→π* transition predicted | researchgate.net |

| FT-Raman / FT-IR | Vibrational Frequencies | Multiple peaks observed | Good agreement with DFT calculated frequencies | nih.govresearchgate.net |

Diverse Applications of 8 Bromomethyl 5 Nitroquinoline and Its Chemical Derivatives in Research

Role as a Chemical Probe and Precursor in Synthetic Organic Chemistry

8-(Bromomethyl)-5-nitroquinoline serves as a pivotal intermediate in synthetic organic chemistry due to its inherent reactivity. The bromomethyl group at the 8-position is a potent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the 5-nitroquinoline (B147367) moiety to a wide array of substrates, effectively acting as a molecular tag or probe.

Furthermore, it is a key precursor for creating more complex, functionalized quinoline (B57606) derivatives. The nitro group at the C5 position can be chemically reduced to an amino group, opening up another avenue for diverse chemical modifications. For instance, the bromination of related 8-substituted quinolines has been studied extensively to optimize reaction conditions and yields for producing specific isomers, such as 5-bromo-8-methoxyquinoline (B186703) from 8-methoxyquinoline (B1362559). acgpubs.org This synthetic flexibility allows chemists to systematically modify the quinoline core, creating libraries of compounds for further investigation in various scientific disciplines. The presence of both the nitro and bromomethyl groups provides two distinct reactive handles to build sophisticated molecular architectures. acgpubs.org

Application in the Development of Advanced Materials

The quinoline framework is integral to the design of novel organic materials with tailored electronic and optical properties. Derivatives of this compound are promising candidates for this field, leveraging the inherent characteristics of the quinoline ring system.

Metal-quinoline complexes, such as zinc 8-hydroxyquinoline (B1678124) (ZnQ₂), are well-regarded for their application as organic semiconductors. mdpi.com These materials exhibit favorable electrical conductivity and good stability, making them suitable for use in optoelectronic devices. mdpi.com The this compound scaffold provides a direct route to such materials. The bromomethyl group can be converted to a hydroxyl group, which can then chelate with metal ions. The electron-withdrawing nitro group can be used to fine-tune the electron affinity and energy levels of the resulting semiconductor material, potentially enhancing its performance as an n-type (electron-transporting) semiconductor.

In the field of OLEDs, specific molecular structures are required for efficient charge injection, transport, and light emission. Heterocyclic structures similar to quinoline, such as 4,8-substituted 1,5-naphthyridines, have been shown to be promising blue-emitting materials as well as excellent hole-injecting and electron-transporting materials. rsc.org These materials possess high electron affinities (2.38–2.72 eV) and deep highest occupied molecular orbitals (HOMO) levels (−5.33 to −6.84 eV), which are crucial for device function. rsc.org Derivatives of this compound, with their tunable electronic properties conferred by the nitro group, are prime candidates for development as new electron-transport materials, contributing to the creation of more efficient and stable OLEDs.

Development of Ligands for Catalytic Systems and Metal Chelation Research

The ability of the quinoline scaffold, particularly the 8-substituted variants, to chelate metal ions is one of its most significant properties. 8-Hydroxyquinoline is a classic bidentate ligand, coordinating to metal ions through its ring nitrogen and the hydroxyl oxygen. nih.govnih.gov Derivatives synthesized from this compound can be readily transformed into potent chelating agents.

These ligands are instrumental in coordination chemistry and the development of novel catalytic systems. The stability and stoichiometry of metal complexes with ligands such as 8-hydroxyquinoline-5-sulfonate have been investigated with various metal ions, including Cu(II), Zn(II), and Fe(III). researchgate.net A recent study focused on a 5-nitro-8-hydroxyquinoline-proline hybrid, which demonstrated excellent water solubility and the ability to form stable complexes with essential metal ions like Cu(II), Fe(II), Fe(III), and Zn(II). mdpi.com This research highlights how the 5-nitroquinoline scaffold can be incorporated into sophisticated, multifunctional ligands designed for specific applications, such as targeting metal-dependent processes in biological systems. mdpi.com

Table 1: Metal Chelation Studies of 5-Nitro-8-Hydroxyquinoline Derivatives

| Derivative | Target Metal Ions | Key Research Finding | Reference |

|---|---|---|---|

| 5-Nitro-8-hydroxyquinoline-proline hybrid | Cu(II), Fe(II), Fe(III), Zn(II) | Forms stable complexes with excellent aqueous solubility; designed to target multidrug-resistant cancer cells. | mdpi.com |

| 8-Hydroxyquinoline-5-sulfonate | Cu(II), Zn(II), Fe(III), Mn(II), Co(II) | Forms stable mono and bis complexes; used in spectrophotometric and potentiometric studies to determine formation constants. | researchgate.net |

Research in Analytical Chemistry for Detection and Sensing Methodologies

The strong and often selective metal-binding properties of 8-hydroxyquinoline derivatives make them valuable tools in analytical chemistry. The formation of a complex between a quinoline-based ligand and a metal ion frequently leads to a distinct change in the solution's optical or electrochemical properties, providing a measurable signal for detection.

Ligands derived from the this compound scaffold can be employed in sensing methodologies. For instance, derivatives like 8-hydroxyquinoline-5-sulphonylhydrazide have been used in spectrophotometric and conductometric titrations to determine the stoichiometry and stability of their metal complexes. researchgate.net The formation of these chelates can be monitored to quantify the concentration of specific metal ions in a sample. The 5-nitro group on the quinoline ring influences the electronic structure of the ligand, which can modulate its binding affinity and the spectral properties of its metal complexes, allowing for the fine-tuning of sensors for specific analytical targets.

Design of Novel Scaffolds for Medicinal Chemistry Research

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. The 5-nitroquinoline moiety, in particular, is a recurring motif in compounds investigated for antimicrobial and anticancer activities. researchgate.net

The biological activity of these compounds is often linked to their ability to chelate metal ions that are essential for the survival and proliferation of pathogenic microbes or cancer cells. nih.govnih.gov For example, 8-hydroxyquinoline derivatives are known to target the metal homeostasis of copper and zinc. nih.govdovepress.com A novel 5-nitro-8-hydroxyquinoline-proline hybrid was specifically designed with enhanced water solubility to target multidrug-resistant cancer cells. mdpi.com Furthermore, research has shown that nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) exhibits significant cytotoxicity against cancer cell lines and is less neurotoxic than the related compound clioquinol, a difference attributed to its inability to act as a zinc ionophore. nih.govmdpi.com The this compound molecule thus provides a versatile starting point for synthesizing new potential therapeutic agents by enabling the attachment of various functional groups to modulate biological activity and pharmacokinetic properties.

Table 2: Research Findings on Biologically Active Quinoline Derivatives

| Compound/Derivative | Area of Research | Key Finding | Reference |

|---|---|---|---|

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Anticancer | Exhibits higher cytotoxicity in human cancer cell lines compared to clioquinol, potentially due to DNA intercalation and metal chelation. | |

| 5-Nitro-8-hydroxyquinoline-proline hybrid | Anticancer (MDR) | Developed with excellent aqueous solubility to target multidrug-resistant cancer cells via metal chelation. | mdpi.com |

| 8-Methoxyquinoline | Antimicrobial | Showed strong antifungal and antibacterial activity against various strains. | researchgate.net |

| 5-Nitro-8-Methoxyquinoline | Antimicrobial | Exhibited weaker antimicrobial activity compared to its non-nitrated precursor, 8-methoxyquinoline. | researchgate.net |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-8-nitroquinoline |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) |

| Clioquinol (5-chloro-7-iodo-8-quinolinol) |

| 8-aminoquinoline (B160924) |

| 8-hydroxyquinoline (8HQ) |

| 5-bromo-8-methoxyquinoline |

| 8-methoxyquinoline |

| 5-Nitro-8-methoxyquinoline |

| 5-nitro-8-hydroxyquinoline-proline hybrid |

| zinc 8-hydroxyquinoline (ZnQ₂) |

| 4,8-substituted 1,5-naphthyridines |

| 8-hydroxyquinoline-5-sulphonylhydrazide |

Future Research Directions and Perspectives for 8 Bromomethyl 5 Nitroquinoline Chemistry

Innovations in Green and Sustainable Synthetic Routes for Quinoline (B57606) Derivatives

The chemical industry is increasingly shifting towards environmentally benign methodologies, and the synthesis of quinoline derivatives is no exception. Future research will likely prioritize the development of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. This includes exploring one-pot syntheses, employing catalytic systems over stoichiometric reagents, and using greener solvent alternatives. For instance, the traditional synthesis of quinoline derivatives can be made more sustainable through the use of transition metal catalysis for C-H functionalization, a method that is both effective and atom-economical. doaj.org

| Synthetic Strategy | Description | Potential Advantages |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduces solvent usage, purification steps, and overall waste generation. |

| Catalysis | Employing catalysts, such as transition metals, to facilitate reactions with high efficiency and selectivity. | Lowers activation energy, increases reaction rates, and allows for milder reaction conditions. |

| Green Solvents | Utilizing environmentally friendly solvents like water, supercritical fluids, or ionic liquids. | Reduces volatile organic compound (VOC) emissions and minimizes environmental impact. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Shortens reaction times, often leading to higher yields and cleaner product formation. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The inherent reactivity of 8-(bromomethyl)-5-nitroquinoline, stemming from the electrophilic carbon of the bromomethyl group and the electron-withdrawing nature of the nitro group, provides a fertile ground for discovering novel chemical transformations. Future investigations will likely focus on uncovering unconventional reaction pathways and harnessing them to construct complex molecular frameworks. This could involve exploring pericyclic reactions, radical-mediated processes, and novel cross-coupling strategies. The synthetic versatility of the quinoline ring system allows for the generation of a large number of structurally diverse derivatives through various substitutions and derivatizations. researchgate.net

Key areas for exploration include:

C-H Activation: Direct functionalization of the quinoline core's C-H bonds offers a more efficient route to substituted derivatives, avoiding pre-functionalization steps.

Photoredox Catalysis: Utilizing visible light to initiate novel bond-forming reactions under mild conditions.

Flow Chemistry: Employing continuous-flow reactors for enhanced control over reaction parameters, leading to improved yields and safety.

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Planning

Generative AI models, such as Generative Adversarial Networks (GANs), can explore vast chemical spaces to propose novel quinoline-based molecules with optimized properties. azoai.com These models can be trained on existing chemical data to learn the underlying rules of molecular structure and reactivity, enabling them to generate innovative and synthetically accessible compounds. nih.gov For instance, the MedGAN model has shown success in generating novel quinoline scaffolds with drug-like attributes. azoai.com

Furthermore, ML models can predict the regioselectivity of reactions, such as electrophilic aromatic substitution on the quinoline ring, with high accuracy. doaj.orgresearchgate.net This predictive power allows chemists to design synthetic strategies that favor the formation of the desired isomer, saving time and resources. doaj.org The integration of AI in molecular design can also aid in scaffold hopping and lead optimization during the drug discovery process. springernature.com

| AI/ML Application | Description | Impact on Quinoline Chemistry |

| Generative Models | Algorithms that create new data, such as molecular structures, based on learned patterns. azoai.comnih.gov | Design of novel quinoline derivatives with tailored properties for specific applications. azoai.com |

| Predictive Modeling | Using ML to predict properties like reactivity, toxicity, and biological activity. doaj.orgresearchgate.net | Rational design of experiments and prioritization of synthetic targets. doaj.org |

| Retrosynthesis Planning | AI tools that suggest synthetic pathways for a target molecule. | Streamlining the process of chemical synthesis and identifying more efficient routes. |

| Virtual Screening | Computationally screening large libraries of compounds for potential activity against a biological target. mdpi.comnih.gov | Accelerating the discovery of new drug candidates based on the quinoline scaffold. nih.gov |

Expansion of Applications in Emerging Interdisciplinary Fields

The unique physicochemical properties of this compound and its derivatives make them promising candidates for a wide range of applications beyond traditional medicine. Future research will likely explore their potential in emerging interdisciplinary fields, driven by their electronic and structural characteristics.

Potential areas of application include:

Materials Science: The planar aromatic structure of the quinoline ring suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nitro group can be used to tune the electronic properties of these materials.

Chemical Sensing: The reactivity of the bromomethyl group can be exploited to develop chemosensors for the detection of specific analytes. The quinoline core can act as a fluorophore, with its emission properties modulated by the binding of a target molecule.

Catalysis: Quinoline-based ligands have been used in various catalytic systems. The functional groups on this compound could be modified to create novel ligands for asymmetric catalysis or other challenging transformations.

Bioconjugation: The reactive bromomethyl handle provides a site for covalent attachment to biomolecules, such as proteins or DNA. This could enable the development of targeted drug delivery systems or molecular probes for biological imaging.

The continued exploration of this compound and its derivatives, guided by principles of green chemistry, novel reactivity, and computational design, promises to unlock a wealth of new scientific knowledge and technological innovations across diverse scientific disciplines.

Q & A

Q. What are the key synthetic pathways for preparing 8-(Bromomethyl)-5-nitroquinoline?

The synthesis typically involves bromination of a pre-functionalized quinoline scaffold. For example, bromomethyl groups can be introduced via radical bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or thermal initiation) . Alternatively, nucleophilic substitution at the methyl position of a nitroquinoline precursor may be employed. Reaction optimization should focus on solvent polarity (e.g., CCl₄ or DMF), temperature (40–80°C), and stoichiometric ratios to minimize side products like di-brominated derivatives. Post-synthesis purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How can the structure of this compound be confirmed experimentally?

Structural validation combines spectroscopic and analytical techniques:

- ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at ~4.3–4.7 ppm in ¹H NMR, while the nitro group deshields adjacent aromatic protons, shifting signals downfield (e.g., 8.5–9.5 ppm).

- ESI-MS : Positive-ion mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 257.0 for C₁₀H₈BrN₂O₂⁺) and isotopic patterns characteristic of bromine .

- X-ray crystallography : Resolves spatial arrangement, particularly steric effects from the bromomethyl and nitro groups .

Q. What are the critical stability considerations for handling this compound?

The compound is light- and moisture-sensitive due to the reactive C-Br bond and electron-deficient nitro group. Storage at –20°C in amber vials under inert gas (Ar/N₂) is recommended . Degradation under UV light can be monitored via polarography, as demonstrated for nitroquinoline derivatives (e.g., monitoring half-wave potential shifts at –0.34 V vs. SCE) .

Advanced Research Questions

Q. How does the bromomethyl group influence the coordination chemistry of 5-nitroquinoline with transition metals?

The bromomethyl substituent introduces steric hindrance, potentially altering binding modes compared to unsubstituted nitroquinolines. For example, studies on Ag(I) complexes with 5-nitroquinoline show bidentate coordination via the nitro and quinoline N-atoms. Introducing bromomethyl may weaken metal-ligand interactions due to steric crowding, as observed in analogous systems . Titration experiments (e.g., ¹H-NMR or UV-vis with AgNO₃) can quantify binding constants and compare coordination efficiency .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Competing reactions (e.g., nitro group reduction or C-Br hydrolysis) require precise control of reaction conditions:

- Nucleophilic substitution : Use anhydrous solvents (e.g., THF) and non-nucleophilic bases (e.g., DBU) to suppress hydrolysis.

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) benefit from ligand selection (e.g., XPhos) to enhance selectivity for the bromomethyl site over nitro-group interference .

- Photostability : Minimize exposure to UV light during reactions to prevent radical side pathways .

Q. How can computational methods predict reactivity trends in derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the nitro group, making it susceptible to nucleophilic attack, while the HOMO resides on the quinoline ring.

- Electrostatic Potential Maps : Highlight regions of high electrophilicity (e.g., bromomethyl carbon) for SN2 reactivity predictions . Compare computed activation energies with experimental kinetic data to validate models.

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported yields for bromomethyl-quinoline syntheses?

Yield variations often arise from differences in bromination methods (e.g., radical vs. electrophilic). Systematic reviews (e.g., dual-reviewer screening protocols) can identify methodological biases, such as incomplete purification or unoptimized stoichiometry . Meta-analyses of reaction parameters (e.g., solvent, catalyst loading) using tools like PRISMA frameworks help reconcile contradictions .

Q. What analytical approaches resolve ambiguous spectral data for bromomethylated quinoline derivatives?

Overlapping NMR signals (e.g., aromatic protons near bromomethyl groups) can be clarified via:

- 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes proximal protons.

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in bromomethyl groups) .

- Isotopic labeling : Substitute ⁷⁹Br with ⁸¹Br to confirm bromine-associated splitting patterns .

Methodological Best Practices

Q. What protocols ensure reproducibility in photolysis studies of nitroquinolines?

Standardize light sources (e.g., 254 nm Hg lamps) and calibrate irradiance with actinometers. Monitor reaction progress via polarography or HPLC, ensuring <15% substrate degradation to avoid secondary photoproduct interference .

Q. How can researchers optimize synthetic routes for gram-scale production of this compound?

Scale-up requires:

- Flow chemistry : Continuous reactors improve heat dissipation and reduce byproducts in exothermic bromination steps.

- Green chemistry principles : Replace CCl₄ with biodegradable solvents (e.g., 2-MeTHF) .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.